molecular formula C11H15N5O2S2 B2616125 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171479-27-8

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2616125
CAS No.: 1171479-27-8
M. Wt: 313.39
InChI Key: WXNSGJIUZLTXQV-UHFFFAOYSA-N
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Description

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H15N5O2S2 and its molecular weight is 313.39. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves a multistep synthesis process. This includes the formation of the 1,3,4-thiadiazole ring through cyclization reactions, followed by functionalization to introduce the isopropylthio group. The methoxy-methylpyrazole core is then constructed, which involves a series of condensation and substitution reactions to achieve the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for high yield and purity. This might involve the use of catalytic processes and continuous flow reactors to ensure efficient transformation and reduce waste. The choice of solvents, reagents, and conditions are meticulously controlled to scale up the production without compromising the quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation reactions where it might be converted to sulfoxide or sulfone derivatives.

  • Reduction reactions that could involve the reduction of the thiadiazole ring.

  • Substitution reactions, particularly nucleophilic substitutions at the methoxy or isopropylthio groups.

Common Reagents and Conditions: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Solvents like dichloromethane, ethanol, or dimethyl sulfoxide might be used depending on the specific reaction requirements.

Major Products:

Scientific Research Applications

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is utilized in:

  • Chemistry: : As a precursor for other complex molecules and as a catalyst in organic synthesis.

  • Biology: : For studying interactions with biological macromolecules.

  • Medicine: : As a potential therapeutic agent, given its unique functional groups which might interact with biological targets.

  • Industry: : In developing new materials or as an additive to enhance the properties of existing products.

Mechanism of Action

The exact mechanism by which N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects can vary depending on its application. Generally, it might act by binding to specific molecular targets and modulating their activity. The pathways involved could include inhibition of enzymes, interaction with receptors, or modulation of signaling pathways, resulting in altered cellular responses.

Comparison with Similar Compounds

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared to compounds like:

  • 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • 1,3,4-thiadiazole derivatives with different substituents

Uniqueness: What sets this compound apart is its combination of the thiadiazole and pyrazole rings along with the methoxy and isopropylthio groups, which provide a unique structural and electronic environment, leading to distinct reactivity and interaction profiles.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S2/c1-6(2)19-11-14-13-10(20-11)12-8(17)7-5-16(3)15-9(7)18-4/h5-6H,1-4H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSGJIUZLTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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